molecular formula C7H5ClN2 B174756 (2-Chloropyridin-3-yl)acetonitrile CAS No. 101012-32-2

(2-Chloropyridin-3-yl)acetonitrile

Cat. No. B174756
Key on ui cas rn: 101012-32-2
M. Wt: 152.58 g/mol
InChI Key: DMWOJKQPJYWCCB-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

In a 250 mL round bottom flask was dissolved 3-(bromomethyl)-2-chloropyridine (7.2 g, 35 mmol) in MeOH (70 mL). To the solution was added sodium cyanide (3.4 g, 70 mmol), then attached a reflux condenser, stirred the mixture at 80° C., while monitoring the reaction by LCMS. After about 1.5 h, the reaction was cooled to RT, concentrated, diluted with EtOAc, upon which a white solid crashed out. The solids were filtered and rinsed with EtOAc. The organic filtrate was concentrated to yield a crude reddish brown solid. The solid was dissolved in EtOAc, and purified by silica gel chromatography eluting with 40-70% EtOAc/Hexanes. The product fractions were concentrated to yield 2-(2-chloropyridin-3-yl)acetonitrile as an off-white solid. MS m/z=153 [M+1]+. Calc'd for C7H5ClN2: 152.58.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([Cl:9])=[N:5][CH:6]=[CH:7][CH:8]=1.[C-:10]#[N:11].[Na+]>CO.CCOC(C)=O>[Cl:9][C:4]1[C:3]([CH2:2][C:10]#[N:11])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
BrCC=1C(=NC=CC1)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred the mixture at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction by LCMS
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc, upon which a white solid
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude reddish brown solid
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 40-70% EtOAc/Hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions were concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=CC=C1CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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